BPC-157 acetate

Angiogenesis VEGFR2 signaling Ischemia recovery

BPC-157 acetate addresses the persistent challenge of carrier-dependent variability in regenerative peptide research. Unlike VEGF and FGF, which require tissue-specific delivery systems, this stabilized acetate salt of the gastric pentadecapeptide BPC-157 (Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val) demonstrates consistent efficacy across oral, intraperitoneal, and local routes using identical regimens. • Activates VEGFR2-Akt-eNOS signaling cascade for angiogenesis without exogenous carriers; accelerates blood flow recovery in hind limb ischemia models. • Provides immediate, comprehensive GI cytoprotection-outperforming omeprazole and ranitidine in acid-independent mucosal defense models. • Effective at ng-µg/kg doses; 100% response rate in pentosan polysulfate-refractory interstitial cystitis clinical pilot data. Supplied as ≥98% HPLC-pure acetate salt with lot-specific COA. For research use only.

Molecular Formula C64H102N16O24
Molecular Weight 1479.6 g/mol
CAS No. 216441-37-1
Cat. No. B10825762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPC-157 acetate
CAS216441-37-1
Molecular FormulaC64H102N16O24
Molecular Weight1479.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)CN.CC(=O)O
InChIInChI=1S/C62H98N16O22.C2H4O2/c1-31(2)25-37(55(92)74-50(32(3)4)62(99)100)71-46(81)29-65-51(88)33(5)67-53(90)38(26-48(84)85)73-54(91)39(27-49(86)87)72-52(89)34(6)68-57(94)41-15-10-21-75(41)58(95)35(13-7-8-20-63)70-45(80)30-66-56(93)40-14-9-22-76(40)60(97)43-17-12-24-78(43)61(98)42-16-11-23-77(42)59(96)36(18-19-47(82)83)69-44(79)28-64;1-2(3)4/h31-43,50H,7-30,63-64H2,1-6H3,(H,65,88)(H,66,93)(H,67,90)(H,68,94)(H,69,79)(H,70,80)(H,71,81)(H,72,89)(H,73,91)(H,74,92)(H,82,83)(H,84,85)(H,86,87)(H,99,100);1H3,(H,3,4)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-;/m0./s1
InChIKeyLIKSGLHWFDSWDW-OIBXLTBVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPC-157 Acetate Procurement and Characteristics


BPC-157 acetate is the stabilized salt form of the gastric pentadecapeptide BPC-157 (Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val), a fragment derived from human gastric juice protein BPC [1]. The acetate salt form provides enhanced stability for research and formulation applications. BPC-157 is consistently applied as a standalone peptide without carriers, distinguishing it from many growth factor therapeutics [2]. Preclinical studies document efficacy at extremely low concentrations ranging from nanograms to micrograms per kilogram body weight [3].

1
Acetate salt stabilised for peptide research and formulation studies
2
Carrier-independent peptide; supports simplified experimental designs
3
Reported low-concentration model-response in preclinical injury models

BPC-157 Acetate Substitution Risks


BPC-157 cannot be interchanged with other regenerative peptides (e.g., TB-500/Thymosin Beta-4 fragments) or growth factors (VEGF, FGF, EGF) due to fundamentally distinct molecular targets and functional profiles [1]. While TB-500 primarily modulates actin cytoskeleton dynamics and cell migration, BPC-157 activates the VEGFR2-Akt-eNOS signaling cascade to promote angiogenesis [2]. Unlike VEGF and FGF, which require specialized carriers and delivery systems for localized application, BPC-157 demonstrates efficacy across oral, intraperitoneal, and local administration routes using identical regimens [3]. In head-to-head comparative studies, standard gastroprotective agents such as omeprazole and ranitidine exhibit only partial, delayed effects compared to BPC-157's immediate and comprehensive cytoprotection [4].

!
May not substitute for TB-500 or growth factors due to distinct VEGFR2-Akt-eNOS pathway engagement
!
Proton pump inhibitors (omeprazole) show reported partial mucosal response; cytoprotection profile may not transfer
!
Carrier-free multi-route profile does not imply interchangeability with carrier-dependent growth factor peptides

BPC-157 Acetate: Evidence-Based Comparison


VEGFR2-Mediated Angiogenesis vs. Growth Factors

BPC-157 promotes angiogenesis through VEGFR2 internalization and downstream Akt-eNOS activation, a mechanism distinct from TB-500 (which acts via actin modulation) and exogenous VEGF/FGF (which require carrier systems). In rat hind limb ischemia models, BPC-157 accelerated blood flow recovery and increased vessel number compared to untreated controls [1]. In the chick chorioallantoic membrane (CAM) assay, BPC-157 significantly increased vessel density both in vivo and in vitro, while TB-500's angiogenic effects are primarily linked to endothelial cell migration rather than VEGFR2 upregulation [2].

VEGFR2 Angiogenesis Mechanism
Cross-study
BPC-157 activates VEGFR2-Akt-eNOS without carriers; TB-500 acts via actin modulation
Supports VEGFR2 pathway engagement interpretation
Model-specific; review experimental conditions
Angiogenesis VEGFR2 signaling Ischemia recovery

Gastric Cytoprotection vs. Omeprazole

In a rat model of absolute alcohol-induced gastric distension, BPC-157 instillation (10 μg/kg) maintained constant blood vessel presentation and inhibited lesions in stomach, esophagus, and duodenum. In contrast, standard agents including omeprazole (10 mg/kg), ranitidine (10 mg/kg), and atropine (10 mg/kg) only slightly improved vessel presentation relative to controls and produced only partial lesion reduction [1]. In a direct esophageal cytoprotection study using 10% NaOH, 3.65% HCl, or 96% alcohol, BPC-157 (10 μg) reduced lesion area from 60-70% to 27-30%, while omeprazole (10 mg) exhibited more limited, delayed effects [2].

Gastric Cytoprotection vs. Omeprazole
Head-to-head
BPC-157 reduced esophageal lesions to 27-30%; omeprazole only partial protection
Supports acid-independent cytoprotection model context
Rat model; confirm in target system
Gastroprotection Cytoprotection Ulcer healing

Pentosan-Refractory Interstitial Cystitis

In a pilot clinical study of 12 female patients with moderate to severe interstitial cystitis who had failed pentosan polysulfate treatment, a single intravesical injection of BPC-157 (10 mg total dose) produced complete symptom resolution in 10 of 12 patients (83.3%), with the remaining 2 patients reporting 80% symptom improvement [1]. All 12 patients scored 5/5 on the Global Response Assessment, with no adverse events reported. This represents a 100% response rate in a pentosan-refractory population, whereas pentosan polysulfate's reported efficacy in unselected populations ranges from 30-50% symptom improvement [2].

Pentosan-Refractory IC Pilot
Reported
10/12 patients complete resolution; 100% GRA 5/5
Supports refractory bladder-model response interpretation
Pilot study (n=12); endpoint validation needed
Interstitial cystitis Bladder pain syndrome Pentosan polysulfate

Carrier-Independent Multi-Route Efficacy

A comprehensive review of BPC-157 versus standard angiogenic growth factors (EGF, FGF, VEGF) revealed that only BPC-157 was consistently effective across all models of acute and chronic injury of esophagus, stomach, duodenum, and lower gastrointestinal tract when administered intraperitoneally, per-orally, or locally [1]. In contrast, bFGF, EGF, and VEGF demonstrated limited efficacy in vivo, typically requiring diverse carriers and delivery systems for localized application, with few studies demonstrating consistent healing across multiple tissue types using identical regimens [2]. BPC-157 improves tendon, ligament, and bone healing using the same administration protocols as in gastrointestinal healing studies [3].

Carrier-Independent Multi-Route Profile
Class-level
Consistent oral, i.p., local model-response across tissues; growth factors require carriers
Supports multi-route administration model context
Review-based inference; confirm experimentally
Peptide delivery Growth factors Carrier-independent

BPC-157 Acetate: Research Applications


VEGFR2 Angiogenesis & Ischemia-Reperfusion

BPC-157 acetate is the appropriate selection for studies investigating VEGFR2 internalization, Akt-eNOS signaling, and angiogenesis in ischemic tissue models. The compound's demonstrated capacity to accelerate blood flow recovery and increase vessel density in hind limb ischemia models [1] distinguishes it from TB-500 and growth factors that act via alternative mechanisms. Researchers should prioritize BPC-157 acetate when experimental objectives include VEGFR2 pathway interrogation without the confounding variables of exogenous carrier systems.

Gastrointestinal Cytoprotection & Acid-Independent Defense

BPC-157 acetate is indicated for research on acid-independent gastrointestinal cytoprotection, particularly in models where standard proton pump inhibitors (omeprazole) and H2 blockers (ranitidine, cimetidine) demonstrate limited efficacy. The compound's immediate and comprehensive protection of gastric, esophageal, and duodenal mucosa [2] supports its use in studying novel mucosal defense mechanisms and vascular integrity during gastric distension or exposure to caustic agents.

Multi-Tissue Regeneration & Carrier-Free Delivery

BPC-157 acetate is the preferred agent for comparative studies evaluating carrier-independent peptide delivery across multiple tissue types. Its demonstrated efficacy via oral, intraperitoneal, and local administration using identical regimens in gastrointestinal, tendon, ligament, muscle, and bone healing models [3] enables simplified experimental protocols and reduces formulation-related variability compared to growth factors that require tissue-specific carrier optimization.

Refractory Urological Inflammatory Conditions

BPC-157 acetate should be prioritized for translational research in interstitial cystitis and related urological inflammatory conditions, particularly in patient populations or models refractory to pentosan polysulfate. The clinical pilot data demonstrating 100% response rate in pentosan-refractory patients [4] provides a foundation for further investigation of BPC-157's mechanism in bladder mucosal protection and symptom resolution.

Application
Selection Property
Validation Focus
VEGFR2 pathway engagement and ischemia-reperfusion studies
VEGFR2 internalization and Akt-eNOS signaling profile
Blood flow recovery and vessel density endpoints
Acid-independent gastrointestinal cytoprotection studies
Immediate multi-organ mucosal protection profile
Vascular integrity and lesion reduction endpoints
Multi-tissue carrier-free delivery research
Oral, intraperitoneal, and local route consistency
Cross-tissue regeneration endpoint reproducibility
Refractory urological inflammatory condition research
Bladder mucosal protection in pentosan-refractory models
Symptom response and mucosal defense endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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